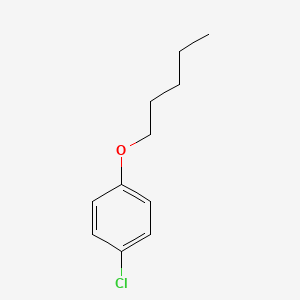

1-Chloro-4-(pentyloxy)benzene

Description

1-Chloro-4-(pentyloxy)benzene is an aromatic compound featuring a benzene ring substituted with a chlorine atom at the 1-position and a pentyloxy group (-O-C₅H₁₁) at the 4-position. Chlorinated aromatic compounds are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and tunable reactivity . The pentyloxy group, being a moderately electron-donating substituent, may enhance lipophilicity compared to shorter-chain ethers, influencing solubility and boiling points .

Propriétés

IUPAC Name |

1-chloro-4-pentoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJKRZURJKJWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481756 | |

| Record name | Benzene, 1-chloro-4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51241-40-8 | |

| Record name | Benzene, 1-chloro-4-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Etherification of 4-Nitrophenol

The synthesis begins with 4-nitrophenol, where the nitro group at position 4 and the hydroxyl group at position 1 serve as functional handles. The hydroxyl group undergoes Williamson ether synthesis with 1-bromopentane in the presence of a base (e.g., K₂CO₃) to yield 4-nitro-1-pentyloxybenzene. This step typically achieves >85% yield under reflux conditions in acetone or DMF.

Nitro Reduction to Amine

Catalytic hydrogenation using H₂ and Pd/C or chemical reduction with Fe/HCl converts the nitro group to an amine, producing 4-amino-1-pentyloxybenzene. This intermediate is critical for subsequent chlorination via diazotization.

Diazotization and Sandmeyer Reaction

The amino group is diazotized with NaNO₂ and HCl at 0–5°C, forming a diazonium salt. Treatment with CuCl in HCl replaces the diazonium group with chlorine, yielding 1-chloro-4-(pentyloxy)benzene. This method offers regioselective control, with reported yields of 70–80%.

Key Data:

-

Reagents: NaNO₂ (1.2 equiv), CuCl (1.5 equiv), HCl (conc.)

-

Conditions: 0–5°C, 2 h reaction time

Electrophilic Aromatic Substitution

Synthesis of 4-Pentyloxybenzene

4-Pentyloxybenzene is prepared via Friedel-Crafts alkylation of phenol with 1-pentanol or through nucleophilic substitution of 4-bromophenol with pentanol. The latter approach avoids carbocation rearrangements, enhancing regiochemical fidelity.

Regioselective Chlorination

Electrophilic chlorination of 4-pentyloxybenzene employs N-chlorosuccinimide (NCS) and chlorotrimethylsilane (TMSCl) in acetonitrile at 20°C. The pentyloxy group directs chlorination to the para position (relative to itself), resulting in this compound. This method avoids harsh chlorinating agents like Cl₂, improving safety and selectivity.

Key Data:

-

Reagents: NCS (1.1 equiv), TMSCl (0.1 equiv)

-

Conditions: 20°C, 1 h, acetonitrile solvent

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic acids and halides are coupled using palladium catalysts to assemble the target compound. For example, 4-chlorophenylboronic acid and 1-pentyloxy-4-bromobenzene react under Suzuki conditions ([Pd(dppf)Cl₂], Na₂CO₃, dioxane/ethanol) to form this compound. This method is advantageous for late-stage functionalization but requires pre-synthesized coupling partners.

Ullmann Coupling

Copper-mediated coupling of 4-chloroiodobenzene with pentanol in the presence of a base (e.g., KOH) forms the ether linkage directly. While less common, this method avoids diazonium intermediates and operates under milder conditions.

Key Data (Suzuki):

Comparison of Methods

| Method | Yield | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Williamson-Sandmeyer | 70–80% | High | Moderate | Industrial |

| Electrophilic Chlorination | 88% | Moderate | Low | Pilot-scale |

| Suzuki Coupling | 85–90% | High | High | Lab-scale |

Insights:

-

The Williamson-Sandmeyer route is preferred for large-scale production due to its reliability and cost-effectiveness.

-

Electrophilic chlorination offers simplicity but requires careful control to minimize dichlorination.

-

Cross-coupling methods, while efficient, are limited by the availability of specialized catalysts and boronic acids.

Experimental Optimization and Challenges

Minimizing Dichlorination

In electrophilic chlorination, excess NCS or prolonged reaction times promote dichlorination. Reducing the NCS stoichiometry to 1.05 equiv and limiting reaction time to 45 minutes suppress byproduct formation.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-4-(pentyloxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: Products include cyclohexane derivatives and partially hydrogenated aromatic compounds.

Applications De Recherche Scientifique

Chemistry

1-Chloro-4-(pentyloxy)benzene serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It acts as a building block for various pharmaceutical compounds, enhancing the development of new drugs.

- Agrochemicals : The compound is utilized in synthesizing herbicides and pesticides, contributing to agricultural productivity.

- Dyes and Pigments : It is involved in producing specialty dyes, which are essential for various industrial applications.

Biology

In biological research, this compound is used to:

- Investigate Enzyme-Catalyzed Reactions : The compound helps study the mechanisms of enzyme activity and substrate interactions involving aromatic compounds.

- Probe Biological Pathways : It serves as a tool in exploring metabolic pathways where aromatic compounds play a crucial role.

Medicine

The therapeutic potential of this compound is being explored in:

- Drug Development : As a precursor in synthesizing medicinal compounds, it shows promise in developing treatments for various diseases.

- Medicinal Chemistry Studies : Research focuses on its pharmacological properties and potential health benefits.

Industry

In industrial applications, this compound finds use in:

- Specialty Chemicals Manufacturing : It is integral to producing chemicals with specific properties for diverse applications.

- Polymers and Materials : Its unique structure contributes to creating advanced materials with desirable characteristics.

Case Study 1: Synthesis of Novel Pharmaceuticals

A recent study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The research highlighted its effectiveness in modifying existing drug structures to enhance efficacy and reduce side effects.

Case Study 2: Agricultural Applications

Research conducted on herbicide formulations revealed that incorporating this compound significantly improved the efficacy of certain active ingredients, leading to better weed control while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 1-Chloro-4-(pentyloxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The pentyloxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The aromatic ring provides a stable framework for various chemical transformations.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparison with Analogous Compounds

The electronic and steric effects of substituents significantly influence the physical and chemical behavior of chlorinated benzene derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Properties

| Compound Name | Substituent | Electronic Effect | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Chloro-4-(pentyloxy)benzene | Pentyloxy (-O-C₅H₁₁) | Electron-donating | C₁₁H₁₅ClO | 198.69 |

| 1-Chloro-4-(trifluoromethyl)benzene | Trifluoromethyl (-CF₃) | Strongly electron-withdrawing | C₇H₄ClF₃ | 180.55 |

| 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene | Nitrophenoxymethyl | Electron-withdrawing | C₁₃H₁₀ClNO₃ | 263.68 |

| 1-Chloro-4-(2-fluoropropyl)benzene | 2-Fluoropropyl | Moderately electron-withdrawing | C₉H₁₀ClF | 172.63 |

Key Observations :

- Electron-donating groups (e.g., pentyloxy) increase electron density on the aromatic ring, favoring electrophilic substitution at the para position relative to the chlorine atom. This contrasts with electron-withdrawing groups (e.g., -CF₃, -NO₂), which deactivate the ring and direct reactions to meta positions .

Key Challenges :

- Reduction steps: The use of Raney Ni for nitro group reduction (e.g., in 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene) outperforms Fe/HCl or SnCl₂ in yield and purity, highlighting catalyst sensitivity .

- Reagent optimization : Failed attempts with bases (K₂CO₃, NaOH) or solvents (THF, acetone) for certain reactions underscore the need for tailored conditions .

Reactivity and Functionalization

Substituent electronic properties dictate reactivity in further functionalization:

- Nucleophilic aromatic substitution : Electron-withdrawing groups (e.g., -CF₃) enhance reactivity toward nucleophiles, whereas electron-donating groups (e.g., pentyloxy) may require harsher conditions .

- Radical reactions : Compounds like 1-Chloro-4-(2-fluoropropyl)benzene participate in photoredox-catalyzed radical additions, leveraging halogen substituents for regioselectivity .

Activité Biologique

1-Chloro-4-(pentyloxy)benzene, also known as 1-chloro-4-pentoxybenzene, is an aromatic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅ClO

- CAS Number : 51241-40-8

The compound features a chlorine atom and a pentyloxy group attached to a benzene ring, which contributes to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It may disrupt bacterial cell membranes due to its hydrophobic nature, leading to cell lysis.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.

Antimicrobial Effects

A study conducted by researchers at the University of Groningen evaluated the antimicrobial activity of various benzyloxysalicylates, including derivatives of this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study utilized agar diffusion assays to assess the effectiveness of the compound against Staphylococcus aureus and Escherichia coli .

Cytotoxicity in Cancer Research

In a separate investigation published in Chemistry - A European Journal, the cytotoxic effects of this compound were examined on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that treatment with this compound led to increased levels of apoptosis markers such as caspase activation and PARP cleavage .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 1-Chloro-4-(pentyloxy)benzene, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Williamson ether synthesis. For example, reacting 4-chlorophenol with 1-bromopentane in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions. Solvent choice (e.g., DMF or acetone) and temperature (60–80°C) critically influence reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Side products, such as dialkylated derivatives, may form if stoichiometry or reaction time is not optimized .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. In case of spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact due to potential irritant properties, as inferred from analogous chlorinated benzene derivatives .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound?

- Methodological Answer :

- ¹H-NMR : Expect aromatic protons as a doublet (δ 6.8–7.2 ppm, J = 8–10 Hz) and pentyloxy chain signals (δ 0.9–1.7 ppm).

- ¹³C-NMR : Aromatic carbons appear at δ 115–160 ppm; the ether oxygen deshields adjacent carbons (δ 65–70 ppm).

- IR : C-O-C stretch at ~1250 cm⁻¹ and C-Cl stretch at 550–850 cm⁻¹. Compare with reference spectra of structurally similar compounds (e.g., 1-chloro-4-ethynylbenzene) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the chlorine substituent and electron-donating pentyloxy group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Validate predictions experimentally using Suzuki-Miyaura coupling with Pd catalysts, optimizing solvent (toluene or THF) and base (Cs₂CO₃) .

Q. How to resolve discrepancies in reaction yields when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., elimination vs. substitution). Systematic variation of parameters is key:

- Temperature : Lower temps favor substitution; higher temps promote elimination.

- Catalyst : Screen Pd, Cu, or Ni catalysts for coupling efficiency.

- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity.

Use HPLC-MS to identify byproducts and adjust conditions accordingly .

Q. What experimental designs assess the environmental fate of this compound?

- Methodological Answer :

- Soil mobility : Determine Koc (soil organic carbon partition coefficient) via batch equilibrium tests.

- Volatilization : Measure Henry’s Law constant using EPI Suite or gas-purge methods.

- Photodegradation : Exclude UV-Vis absorption >290 nm (no direct photolysis expected). Instead, study hydroxyl radical reactivity (estimated half-life >60 days in air) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent:

- Acidic conditions (pH <5) : Risk of ether cleavage via acid-catalyzed hydrolysis.

- Basic conditions (pH >9) : Possible dehydrohalogenation of the C-Cl bond.

Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring. Buffer solutions (pH 5–9) are recommended for storage .

Data Contradiction Analysis

Q. Conflicting NMR data for this compound derivatives: How to troubleshoot?

- Methodological Answer : Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.